![molecular formula C10H7NO3S B011550 (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 103788-60-9](/img/structure/B11550.png)
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione , also known by its IUPAC name (5E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione , is a versatile chemical compound with significant potential in scientific research. Its unique structure offers a wide range of applications across various fields .
Synthesis Analysis
The synthesis of this compound involves the condensation of a 4-hydroxybenzaldehyde with thiazolidine-2,4-dione . The E configuration in the name indicates the geometry of the double bond between the two aromatic rings. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular formula of (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is C₁₀H₇NO₃S , with a molecular weight of 221.24 g/mol . The compound features a thiazolidine ring and a phenyl group linked by a double bond. The hydroxyphenyl moiety contributes to its reactivity and potential biological activity .
Chemical Reactions Analysis
Research has explored the reactivity of this compound in various contexts. It can participate in nucleophilic addition reactions, oxidation processes, and coordination chemistry. Investigating its behavior under different reaction conditions provides insights into its versatility and potential applications .
Physical And Chemical Properties Analysis
科学研究应用
Olefin Metathesis Catalysts
This compound has been studied for its potential role in the synthesis of second-generation Grubbs methylidene catalysts used in olefin metathesis reactions . These reactions are fundamental in creating various complex molecules for pharmaceuticals and materials science.
Synthesis of Medicinal Compounds
The chroman-4-one framework , which is related to thiazolidine-2,4-dione derivatives, is a significant structural entity in medicinal chemistry. It serves as a building block for a large class of compounds exhibiting a broad variety of biological and pharmaceutical activities .
Cytotoxicity and Anticancer Research
Some derivatives of thiazolidine-2,4-dione, including our compound of interest, have shown significant cytotoxicity against certain cancer cell lines. This suggests potential applications in anticancer drug development .
Histone Deacetylase Inhibition
There is evidence that thiazolidine-2,4-dione derivatives may possess histone deacetylase inhibitory properties . This is relevant for research into epigenetic therapies for cancer and other diseases .
Anti-inflammatory and Antioxidant Activities
Thiazolidine-2,4-dione derivatives have been associated with anti-inflammatory activities. Additionally, the phenolic OH moiety in compounds like 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione may enhance overall antioxidant activity, which is valuable in the treatment of oxidative stress-related diseases .
Protein Tyrosine Phosphatase 1B Inhibition
While not all thiazolidine-2,4-dione derivatives show significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), some have been reported to be potent inhibitors. PTP1B plays a role in insulin signaling, and its inhibition is a target for type 2 diabetes treatment .
作用机制
The precise mechanism of action for (5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione remains an active area of study. Researchers have investigated its interactions with enzymes, receptors, and cellular components. Potential targets include oxidative stress pathways, inflammation, and metabolic processes .
安全和危害
- Hazard Statements : It is classified as a warning substance (H302, H312, H332) according to the Globally Harmonized System (GHS). These statements indicate potential health hazards upon ingestion, skin contact, or inhalation .
- MSDS : The Material Safety Data Sheet provides detailed safety information and handling guidelines .
属性
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
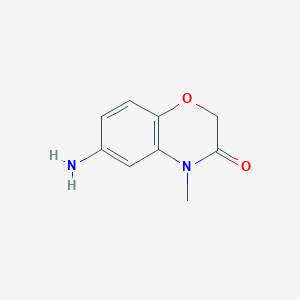
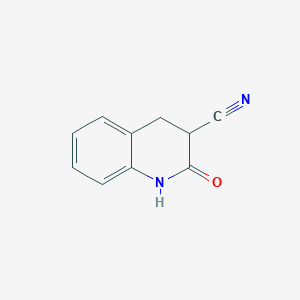




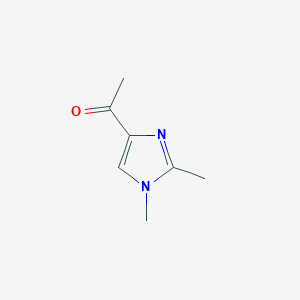
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
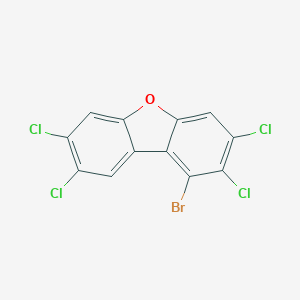
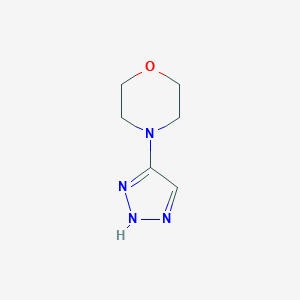
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
